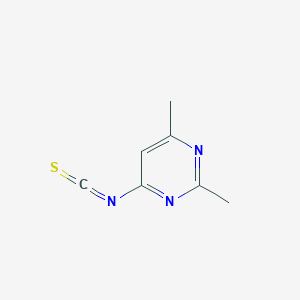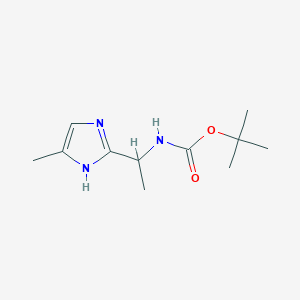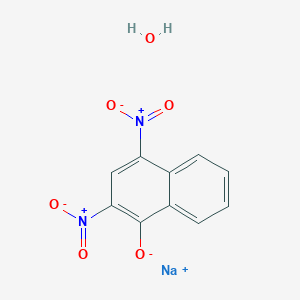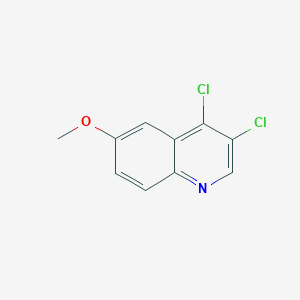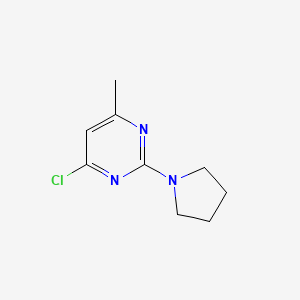![molecular formula C11H23NO B1611804 4-[Cyclohexyl(methyl)amino]butan-1-ol CAS No. 78345-59-2](/img/structure/B1611804.png)
4-[Cyclohexyl(methyl)amino]butan-1-ol
Übersicht
Beschreibung
“4-[Cyclohexyl(methyl)amino]butan-1-ol” is a chemical compound1234. It belongs to the class of amino alcohols5.
Synthesis Analysis
The synthesis of “4-[Cyclohexyl(methyl)amino]butan-1-ol” is not explicitly mentioned in the search results. However, it’s worth noting that alcohols can be converted into alkyl halides6.Molecular Structure Analysis
The molecular formula of “4-[Cyclohexyl(methyl)amino]butan-1-ol” is C11H23NO5. The molecular weight is 185.31 g/mol5.
Chemical Reactions Analysis
The specific chemical reactions involving “4-[Cyclohexyl(methyl)amino]butan-1-ol” are not detailed in the search results. However, alcohols in general can undergo several reactions, including conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters6.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[Cyclohexyl(methyl)amino]butan-1-ol” include a refractive index of n20/D 1.466 (lit.), boiling point of 103-104°C/4mmHg (lit.), and a density of 0.902 g/mL at 25°C (lit.)7.Wissenschaftliche Forschungsanwendungen
Metabolic Engineering and Biocatalysis
- Biofuel Production : Research has demonstrated the potential of metabolic engineering in Escherichia coli to produce 1,4-butanediol (BDO), a valuable polymer precursor, from renewable carbohydrates. This approach signifies a shift towards sustainable chemical production processes, utilizing metabolic pathways to convert glucose, xylose, sucrose, and biomass-derived mixed sugar streams into BDO, showcasing an innovative application of biocatalysis and metabolic engineering for renewable chemical synthesis (Yim et al., 2011).
Synthetic Chemistry
Heterocyclic Compound Synthesis : In the realm of synthetic chemistry, the compound has been used to derive various heterocyclic compounds. For instance, amino aldehydes have been transformed into precursors for aromatic and non-aromatic five-membered heterocyclic compounds, such as 2,5-disubstituted pyrroles and pyrrolidines, via intramolecular cyclization. This method provides a convenient pathway to generate these compounds, which have significant applications in pharmaceuticals and materials science (Benetti et al., 2002).
Asymmetric Synthesis : The asymmetric synthesis of (S)-3-amino-4-methoxy-butan-1-ol through reductive amination showcases the chemical's utility in producing optically active substances. This synthesis route emphasizes the importance of chirality in drug development and chemical synthesis, providing a method to achieve high enantiomeric excesses, crucial for the pharmaceutical industry (Mattei et al., 2011).
Bioactive Compound Discovery
- Antimicrobial and Larvicidal Activities : Fungi screening has led to the discovery of bioactive secondary metabolites, including 4-(N-methyl-N-phenyl amino) butan-2-one, showing strong inhibitory activity towards bacteria and fungi. This compound also exhibited significant larvicidal activity, highlighting its potential as a bioactive molecule for developing new antimicrobial and pest control agents (Busi et al., 2009).
Safety And Hazards
The safety and hazards associated with “4-[Cyclohexyl(methyl)amino]butan-1-ol” are not explicitly mentioned in the search results. However, it’s important to handle all chemical substances with appropriate safety measures.
Zukünftige Richtungen
The future directions for “4-[Cyclohexyl(methyl)amino]butan-1-ol” are not specified in the search results.
Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to specific scientific literature or databases.
Eigenschaften
IUPAC Name |
4-[cyclohexyl(methyl)amino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-12(9-5-6-10-13)11-7-3-2-4-8-11/h11,13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRULSXBQVBJAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCO)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586407 | |
| Record name | 4-[Cyclohexyl(methyl)amino]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Cyclohexyl(methyl)amino]butan-1-ol | |
CAS RN |
78345-59-2 | |
| Record name | 4-(Cyclohexylmethylamino)-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78345-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[Cyclohexyl(methyl)amino]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



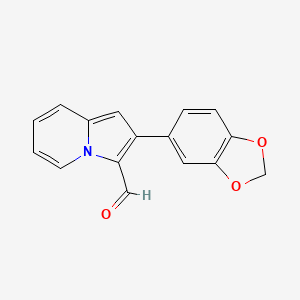
![6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1611722.png)
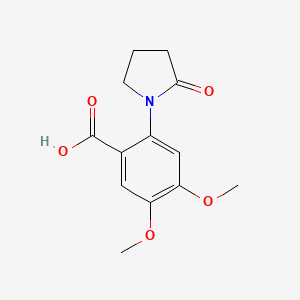
![2-Methyl-N-[(3-methylphenyl)methyl]propan-2-amine](/img/structure/B1611726.png)
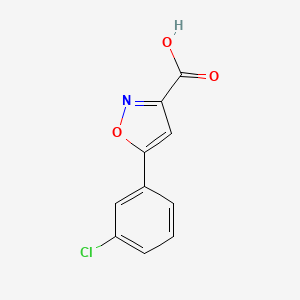
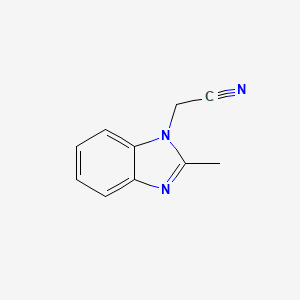
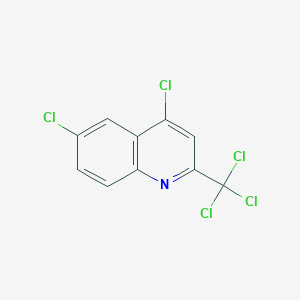
![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1611731.png)
